molecular formula C18H17NO4 B5357459 (Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid

(Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid

Cat. No.: B5357459
M. Wt: 311.3 g/mol
InChI Key: AIJYPNGOLVBKTQ-QXMHVHEDSA-N
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Description

(Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid: is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylmethyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of a methoxybenzene derivative with a suitable reagent to introduce the methoxy group.

    Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced through a Friedel-Crafts alkylation reaction, using a phenylmethyl halide and a Lewis acid catalyst.

    Formation of the Oxobutenoic Acid Moiety: This step involves the reaction of an appropriate precursor with a reagent that introduces the oxobutenoic acid functionality, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxobutenoic acid moiety, converting it to the corresponding alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, especially at the phenylmethyl group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, sulfonyl chlorides, or nitrating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid: The E-isomer of the compound, differing in the spatial arrangement of the substituents.

    4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobutanoic acid: A similar compound with a saturated butanoic acid moiety instead of the unsaturated butenoic acid.

    4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxopentanoic acid: A homologous compound with an additional carbon in the chain.

Uniqueness

  • The Z-configuration of the double bond in (Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets.
  • The presence of both methoxyphenyl and phenylmethyl groups provides a distinctive combination of electronic effects, enhancing its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(Z)-4-[[(4-methoxyphenyl)-phenylmethyl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-23-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)19-16(20)11-12-17(21)22/h2-12,18H,1H3,(H,19,20)(H,21,22)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYPNGOLVBKTQ-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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